molecular formula C12H18 B099872 tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-95-1

tetracyclo[6.2.1.13,6.02,7]dodecane

Cat. No.: B099872
CAS No.: 15914-95-1
M. Wt: 162.27 g/mol
InChI Key: VSHDEZHNJCSDFY-UHFFFAOYSA-N
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Chemical Reactions Analysis

tetracyclo[6.2.1.13,6.02,7]dodecane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with catalysts, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tetracyclo[6.2.1.13,6.02,7]dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodecane involves its interactions with molecular targets and pathways within chemical reactions. Its effects are primarily exerted through its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, which can alter its structure and reactivity . The specific molecular targets and pathways involved depend on the nature of the reactions it participates in.

Comparison with Similar Compounds

tetracyclo[6.2.1.13,6.02,7]dodecane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular configuration and the types of reactions it can undergo, making it valuable for various scientific and industrial purposes.

Biological Activity

Tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) is a polycyclic hydrocarbon that has garnered interest in the field of organic chemistry and materials science due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TCD, focusing on its electronic properties, interactions with biological systems, and potential applications.

Structural Overview

This compound is characterized by a complex arrangement of carbon atoms forming a rigid three-dimensional structure. Its molecular formula is C12H18C_{12}H_{18}, with a molecular weight of approximately 162.2713 g/mol . The compound can exist in various isomeric forms, including exo and endo configurations, which can influence its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that derivatives of TCD exhibit significant antimicrobial properties. For instance, the introduction of alkali metals into the TCD structure has been shown to enhance its antimicrobial activity significantly. The substitution leads to increased intramolecular charge transfer (ICT), which is correlated with improved interaction with microbial membranes .

  • Case Study: A study demonstrated that alkali metal-substituted TCD derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.

2. Nonlinear Optical Properties

The electronic properties of TCD derivatives are also noteworthy due to their high degree of nonlinearity, making them candidates for applications in photonics and optoelectronics. The first static hyperpolarizability (βtot\beta_{tot}) of these compounds has been calculated to be significantly higher than that of conventional materials like p-nitroaniline .

  • Table 1: Calculated Hyperpolarizability Values
Compoundβtot\beta_{tot} (au)
TCD Derivative 11675
TCD Derivative 772059

This indicates that TCD derivatives could be utilized in developing new materials for optical devices.

3. Charge Transfer Mechanisms

The charge transfer characteristics of TCD derivatives have been extensively studied using computational methods such as Density Functional Theory (DFT). The introduction of alkali metals alters the electronic distribution within the molecule, enhancing its reactivity and potential biological interactions .

  • Table 2: Charge Transfer Characteristics
DerivativeHOMO-LUMO Gap (eV)Dipole Moment (D)
TCD Base6.280.0932
Alkali Metal Substituted4.57Increased

The reduction in the HOMO-LUMO gap suggests that these derivatives may have improved electron-donating abilities, which could enhance their interaction with biological targets.

Applications in Drug Development

The unique properties of this compound derivatives position them as promising candidates for drug development:

  • Antibacterial Agents: The enhanced antimicrobial activity suggests potential use in treating bacterial infections.
  • Photonic Devices: Their nonlinear optical properties make them suitable for applications in laser technology and optical sensors.

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDEZHNJCSDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936063
Record name Decahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-95-1, 53862-33-2, 32021-58-2
Record name 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053862332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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